molecular formula C3Br3NS B1600981 2,4,5-Tribromothiazole CAS No. 57314-13-3

2,4,5-Tribromothiazole

Cat. No. B1600981
CAS RN: 57314-13-3
M. Wt: 321.82 g/mol
InChI Key: HIHZUHHBVUBFIS-UHFFFAOYSA-N
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Description

2,4,5-Tribromothiazole (2,4,5-TBT) is a brominated organic compound with a wide range of applications in pharmaceutical, industrial, and agricultural sectors. It is used as a flame retardant, a preservative, and a fungicide. 2,4,5-TBT has been shown to have high biodegradability and low toxicity, making it a desirable choice for many applications. Additionally, it has been used in the synthesis of various other compounds, such as 2-bromo-2-methylthiazole and 2-bromo-2,4-dimethylthiazole.

Scientific Research Applications

Application 1: Antibacterial Evaluation

  • Summary of the Application : 2,4,5-Tribromothiazole has been used in the synthesis of a derivative, 2,4,5-tri(hetero)arylimidazole, which has shown potential antibacterial activity . The imidazole ring is a key component in the development of new drugs due to its presence in naturally occurring biological structures .
  • Methods of Application or Experimental Procedures : The 2,4,5-tri(hetero)arylimidazole derivatives were synthesized and characterized by 1H and 13C nuclear magnetic resonance (NMR) and UV-Vis absorption spectroscopies .
  • Results or Outcomes : A screening for antibacterial activity showed the inhibition of Staphylococcus aureus proliferation, suggesting antibacterial activity . Therefore, these new compounds have the potential for the development of new drugs .

Application 2: Anti-inflammatory and Anti-cancer

  • Summary of the Application : 2,4,5-trisubstituted thiazole derivatives have been found to have various pharmaceutical applications including anti-inflammatory and anti-cancer activities .
  • Methods of Application or Experimental Procedures : The derivatives are synthesized and then tested for their biological activities .
  • Results or Outcomes : The derivatives have shown potential in drug design and activity improvement .

Application 3: Anti-viral and Anti-fungal

  • Summary of the Application : 2,4,5-trisubstituted thiazole derivatives have been found to have anti-viral and anti-fungal activities .
  • Methods of Application or Experimental Procedures : The derivatives are synthesized and then tested for their biological activities .
  • Results or Outcomes : The derivatives have shown potential in drug design and activity improvement .

Application 4: Hypoglycemic

  • Summary of the Application : 2,4,5-trisubstituted thiazole derivatives have been found to have hypoglycemic activities .
  • Methods of Application or Experimental Procedures : The derivatives are synthesized and then tested for their biological activities .
  • Results or Outcomes : The derivatives have shown potential in drug design and activity improvement .

Application 5: Synthesis of Imidazole Derivatives

  • Summary of the Application : 2,4,5-Tribromothiazole has been used in the synthesis of imidazole derivatives . These derivatives have found many applications as biological and pharmacological agents .
  • Methods of Application or Experimental Procedures : A simple and efficient protocol of synthesizing 2,4,5-trisubstituted imidazoles has been developed using lipase as a novel catalyst under mild conditions .
  • Results or Outcomes : A series of imidazole derivatives were synthesized with good yields .

Application 6: Non-Volatile Fire Retardants

  • Summary of the Application : Quaternary salts of 2,4,5-Tribromothiazole are intended for application as non-volatile fire retardants .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

2,4,5-tribromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZUHHBVUBFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490879
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromothiazole

CAS RN

57314-13-3
Record name 2,4,5-Tribromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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